molecular formula C8H7ClN2O B1409609 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol CAS No. 1395040-91-1

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol

Cat. No. B1409609
CAS RN: 1395040-91-1
M. Wt: 182.61 g/mol
InChI Key: GSUPYBKZCJCNQZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a chemical compound with the formula C₈H₇ClN₂O. It has a molecular weight of 182.61 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol consists of a benzimidazole core, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a solid at room temperature. It should be stored sealed in a dry environment .

Scientific Research Applications

Synthesis of Antifungal Agents

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol plays a role in the synthesis of azole antifungal agents. A study detailed the synthesis of a new class of azole antifungals involving the ring contraction of related compounds in the presence of imidazole, forming products with potential antifungal properties (RaneDinanath et al., 1988).

Antitumor Activities and Molecular Modeling

Research has shown that derivatives of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol have been synthesized and evaluated for antitumor activities. A study synthesized novel compounds and evaluated them against colon, breast, and cervical cancer cell lines, showing significant cytotoxic activity. Molecular docking studies were carried out to evaluate the binding mode of these compounds (Tomorowicz et al., 2020).

Quantum-chemical and X-ray Diffraction Studies

Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on derivatives of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol. These studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, contributing to a better understanding of the compound's properties (Özdemir et al., 2011).

Synthesis of Benzimidazole-Thiazole Derivatives as Anticancer Agents

Derivatives involving 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol have been synthesized for potential use as anticancer agents. Research has shown the synthesis of benzimidazole-thiazole derivatives and their promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Potential Non-linear Optical (NLO) Materials

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol derivatives have been studied for their potential as non-linear optical (NLO) materials. A study synthesized and characterized such derivatives, indicating significant values of molecular hyperpolarizabilities and suggesting their potential application in various NLO devices (Manikandan et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol are not mentioned in the search results, imidazole compounds in general are of great interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUPYBKZCJCNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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